molecular formula C27H36N2O6 B12374705 Repaglinide M2-D5

Repaglinide M2-D5

Cat. No.: B12374705
M. Wt: 489.6 g/mol
InChI Key: ZOMBGPVQRXZSGW-NTSVIFQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide M2-D5 can be synthesized using a series of chemical reactions involving deuterated reagents. The preparation method involves the following steps :

    Starting Material: 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid.

    Dehydration: The starting material is reacted with N-hydroxyphthalimide and a dehydrating agent in an organic solvent.

    Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to introduce deuterium atoms into the molecule.

    Purification: The final product, this compound, is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Repaglinide M2-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Repaglinide M2-D5 exerts its effects by stimulating the release of insulin from the pancreatic β cells. The mechanism involves blocking ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin . This action is glucose-dependent, meaning it is more effective when blood glucose levels are high .

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

489.6 g/mol

IUPAC Name

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid

InChI

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2

InChI Key

ZOMBGPVQRXZSGW-NTSVIFQKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O

Origin of Product

United States

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